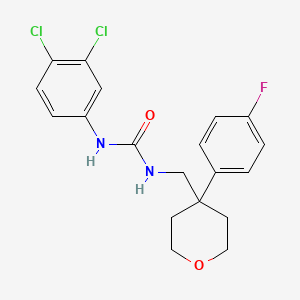

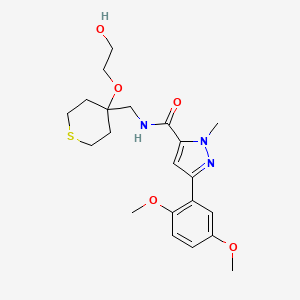

![molecular formula C14H11N3O B2501352 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-40-3](/img/structure/B2501352.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the CAS Number: 142016-38-4 . It is a solid substance and its molecular weight is 236.27 . The IUPAC name for this compound is 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been studied extensively. One method involves the use of Brønsted acidic ionic liquid as an efficient and recyclable catalyst . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway . Another method involves the use of gold nanoparticles as a catalyst .

Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule . Additionally, two-dimensional homonuclear (1H-1H COSY) and heteronuclear correlation analyses (1H–13C HSQC and HMBC) can be performed to determine the exact structure of the compound .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been found to be effective inhibitors of mild steel corrosion in 1 mol L−1 HCl solution . The inhibitory performance of these derivatives was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), and electrochemical impedance spectroscopy (EIS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be determined using various analytical techniques. For instance, Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) can be used to characterize the structure of the prepared catalyst .

Scientific Research Applications

Antituberculosis Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The bacterial load was reduced by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results: The compounds showed significant activity against MDR-TB and XDR-TB .

Cyclooxygenase-2 Inhibitors

- Application Summary: A new series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives having a methylsulfonyl group were synthesized and evaluated as COX-2 (cyclooxygenase-2) inhibitor pharmacophore .

- Methods of Application: Molecular modeling studies were performed using the Autodock program . The in vitro and in vivo COX-2 inhibitory effects were also evaluated .

- Results: Compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) showed the highest COX-2 inhibitory effect (IC 50: 0.05 μM), even more than celecoxib as the reference drug (IC 50: 0.06 μM) . In the in vivo study, all synthesized compounds had well dose-dependent anti-nociceptive activity .

Anti-Inflammatory Drugs

- Application Summary: Substituted imidazo[1,2-a]pyridines have a broad spectrum of biological activity and can be used as anti-inflammatory drugs .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

Cancer Treatment

- Application Summary: Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

Cardiovascular Diseases

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cardiovascular diseases .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

Alzheimer’s Disease

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The results or outcomes obtained from this application are not detailed in the source .

Future Directions

Future research could focus on exploring the potential applications of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” in various fields such as medicine and materials science. The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

properties

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJTYOVQZVJKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

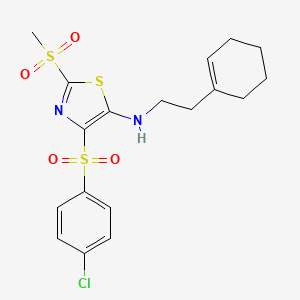

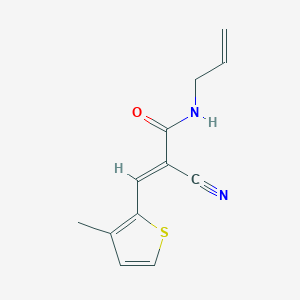

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

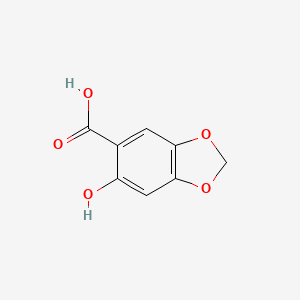

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

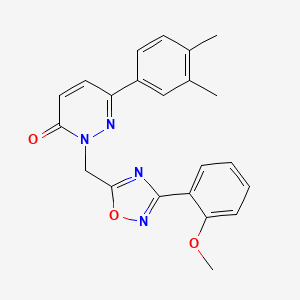

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)